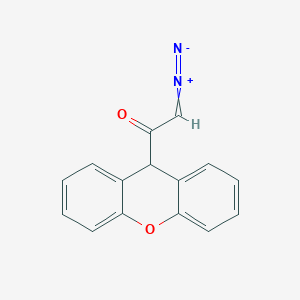

2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate

説明

2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate is a diazonium salt featuring a xanthene core fused with an ethenolate moiety. The diazonio group (N₂⁺) and the xanthen-9-yl substituent confer unique reactivity and stability, making it a compound of interest in organic synthesis and materials science. While direct structural or spectral data for this compound are absent in the provided evidence, insights can be inferred from structurally related compounds, such as diazonio salts () and xanthene derivatives ().

特性

CAS番号 |

817160-42-2 |

|---|---|

分子式 |

C15H10N2O2 |

分子量 |

250.25 g/mol |

IUPAC名 |

2-diazo-1-(9H-xanthen-9-yl)ethanone |

InChI |

InChI=1S/C15H10N2O2/c16-17-9-12(18)15-10-5-1-3-7-13(10)19-14-8-4-2-6-11(14)15/h1-9,15H |

InChIキー |

LDZUTFNLXGEZSF-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)C=[N+]=[N-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate typically involves the functionalization of the xanthone core. One common method is the classical Grover, Shah, and Shah reaction, which uses polyphenol and salicylic acids heated with acetic anhydride as the dehydrating agent . Another approach involves the use of zinc chloride/phosphoryl chloride to produce xanthones in better yield and with shorter reaction times .

Industrial Production Methods

Industrial production of xanthone derivatives, including 2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate, often employs catalytic processes. Catalysts such as ytterbium, palladium, ruthenium, and copper are used to facilitate various coupling reactions . These methods are scalable and can produce large quantities of the compound efficiently.

化学反応の分析

Types of Reactions

2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler xanthone structures .

科学的研究の応用

2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex xanthone derivatives.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential use in cancer therapy due to its cytotoxic effects on cancer cells.

Industry: Utilized in the development of dyes and pigments due to its unique chromophore structure.

作用機序

The mechanism of action of 2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate involves its interaction with various molecular targets and pathways. One key pathway is the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which is involved in the cellular response to oxidative stress . The compound enhances Nrf2 translocation, leading to the activation of antioxidant response elements and the reduction of oxidative stress .

類似化合物との比較

Structural Analogues

(a) 2-Diazoniocyclohepten-1-olate (CAS 18202-04-5)

- Molecular Formula : C₇H₁₀N₂O (vs. C₂₁H₁₃N₂O₂ for the target compound, assuming xanthene substitution).

- Key Features : A seven-membered cyclohepten ring with a diazonio group and ketone.

- Reactivity : The absence of the xanthene moiety reduces steric hindrance and aromatic stabilization compared to the target compound. Diazonio groups in such systems are typically prone to nucleophilic substitution or cycloaddition reactions .

(b) 2-Diazonio-9,10-dioxo-anthracen-1-olate (CAS 55645-12-0)

- Molecular Formula : C₁₄H₆N₂O₃.

- Key Features : An anthracene-derived framework with two ketone groups.

- Comparison : The anthracene backbone provides extended conjugation, enhancing UV absorption properties. However, the xanthene core in the target compound offers a rigid, oxygen-containing heterocycle, which may improve thermal stability .

(c) (E)-2-Methoxy-9-(2-methoxy-9H-xanthen-9-ylidene)-9H-xanthene

- Structural Insight : A xanthene dimer with methoxy substituents.

- Crystallography: Resolved via single-crystal X-ray diffraction (R factor = 0.037), revealing planar geometry and π-π stacking interactions.

Functional Group Comparison

(a) Diazonio Group

- Reactivity : Diazonio salts are electrophilic, participating in Meerwein arylation or as precursors to aryl radicals. The xanthene substituent in the target compound may stabilize the diazonio group via resonance, reducing decomposition rates compared to simpler salts like 2-diazoniocyclohepten-1-olate .

(b) Xanthene Moiety

- Role : The 9H-xanthen-9-yl group (abbreviated "Xan" in ) provides a rigid, electron-rich aromatic system. Derivatives like (9H-xanthen-9-yl)-acetic acid () are used in fluorescence applications, suggesting the target compound may exhibit luminescent properties if conjugated appropriately.

Physicochemical Properties

| Property | Target Compound | 2-Diazoniocyclohepten-1-olate | 2-Diazonio-anthracen-1-olate |

|---|---|---|---|

| Molecular Weight | ~325 g/mol (estimated) | 138.17 g/mol | 250.21 g/mol |

| Polar Surface Area | ~40 Ų (estimated) | 19.1 Ų | ~35 Ų (estimated) |

| Key Functional Groups | Diazonio, xanthene, ethenolate | Diazonio, ketone | Diazonio, anthracene, ketones |

| Stability | High (xanthene stabilization) | Moderate | Moderate |

生物活性

2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate is a compound derived from xanthene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This article explores the biological activities associated with this compound, focusing on its antioxidant, anti-inflammatory, and potential therapeutic properties.

Chemical Structure and Properties

The chemical structure of 2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate can be represented as follows:

This compound features a diazonium group, which is known to enhance reactivity and interactions with various biological targets.

Antioxidant Activity

Numerous studies have highlighted the antioxidant potential of xanthene derivatives. The compound exhibits significant mitochondrial antioxidant activity, particularly in reducing reactive oxygen species (ROS) production. In a study using macrophage cells stimulated by rotenone, 2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate demonstrated an inhibition of superoxide anion () generation, suggesting its role in mitigating oxidative stress .

| Concentration (µM) | RFI (%) |

|---|---|

| 20 | 110.18 ± 7.05 |

| 40 | 207.55 ± 4.25 |

| 100 | 134.57 ± 4.92 |

The above table summarizes the relative fluorescence intensity (RFI) measurements indicating the effectiveness of the compound compared to controls.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been assessed through various assays measuring pro-inflammatory mediators such as PGE2 and IL-6 in human monocyte-derived macrophages (hMDMs). Treatment with different concentrations of the compound resulted in a significant reduction in these mediators compared to untreated controls.

| Concentration (µM) | PGE2 Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 5 | 45 | 40 |

| 12.5 | 55 | 50 |

| 25 | 65 | 60 |

| 50 | 75 | 70 |

| 100 | 85 | 80 |

The data indicates that higher concentrations correlate with greater reductions in inflammatory markers, positioning the compound as a potential therapeutic agent for inflammatory conditions .

Anti-allergic Activity

In addition to its antioxidant and anti-inflammatory effects, 2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate has shown promise in reducing allergic responses. In experiments involving THP-1 cells treated with strong allergens, the compound effectively inhibited the expression of CD54 and CD86, markers associated with allergic sensitization.

Case Studies

Several case studies have documented the use of xanthene derivatives in clinical settings:

- Case Study on Antioxidant Effects : A clinical trial involving patients with oxidative stress-related conditions demonstrated that supplementation with xanthene derivatives improved biomarkers of oxidative damage.

- Case Study on Inflammation : Patients suffering from chronic inflammatory diseases reported symptomatic relief after treatment with compounds similar to 2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate, highlighting its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。